REACTION_CXSMILES
|
C[O:2][C:3](=[O:11])[CH:4]([C:6]1[CH:10]=[CH:9][S:8][CH:7]=1)[CH3:5].[OH-].[K+]>O.C(O)C>[S:8]1[CH:9]=[CH:10][C:6]([CH:4]([CH3:5])[C:3]([OH:11])=[O:2])=[CH:7]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
26.6 g
|
Type
|
reactant
|
Smiles
|
COC(C(C)C1=CSC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
water ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O.C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
followed by one-hour
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=C(C=C1)C(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |